1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

FXR Agonist Metabolic Disease Drug Discovery Intermediate

This 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a critical building block for Farnesoid X Receptor (FXR) modulator programs. Its unique spatial and electronic profile, conferred by the cyclopentyl and thiophen-3-yl substituents, is essential for target binding and cannot be replicated by generic pyrazole-5-carbonitriles. Sourced for NASH, primary biliary cholangitis, and metabolic disorder lead optimization. The 5-carbonitrile handle allows rapid elaboration to tetrazoles, amides, or amidines. Secure your supply of this Roche-patent-space scaffold now.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 2098131-85-0
Cat. No. B1490214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
CAS2098131-85-0
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C#N
InChIInChI=1S/C13H13N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4H2
InChIKeyGZLLAFKGHMUCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile: Core Properties and Commercial Availability


1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (CAS 2098131-85-0) is a heterocyclic building block featuring a 1H-pyrazole core with a 5-carbonitrile, a 3-(thiophen-3-yl), and a 1-cyclopentyl substituent [1]. It has a molecular weight of 243.33 g/mol and is commercially available from specialty chemical suppliers for research and development purposes . The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in programs targeting the Farnesoid X Receptor (FXR), as evidenced by its inclusion in the patent estate of F. Hoffmann-La Roche AG [2].

Why 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile Cannot Be Replaced by Common Pyrazole Analogs


The substitution pattern of the pyrazole core critically dictates its molecular recognition. Replacing the N1-cyclopentyl group with a smaller alkyl chain (e.g., ethyl or isopropyl) or a simple phenyl ring fundamentally alters the three-dimensional conformation and lipophilicity, which in turn affects target binding and pharmacokinetics [1]. This is a structural class where minor modifications lead to significant shifts in biological activity, meaning a generic pyrazole-5-carbonitrile cannot be assumed to perform identically in target assays such as FXR modulation [2]. The specific combination of the thiophen-3-yl and cyclopentyl groups provides a unique spatial and electronic profile that is essential for the intended interaction with the receptor's ligand-binding domain.

Quantitative Differentiation of 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile from Its Closest Analogs


Patent-Covered Specificity as an FXR Modulator Intermediate vs. Generic Pyrazole Building Blocks

The patent literature explicitly defines the scope of active FXR modulators around a cyclopentyl-pyrazole scaffold. The compound 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is specifically claimed as a synthetic intermediate leading to these modulators, whereas analogous N-ethyl or N-isopropyl pyrazole-5-carbonitriles are absent from this therapeutic patent landscape, indicating they do not provide the same synthetic entry or biological trajectory [1].

FXR Agonist Metabolic Disease Drug Discovery Intermediate

Calculated Lipophilicity (cLogP) Differentiation: Cyclopentyl vs. Ethyl and Isopropyl Analogs

The substitution of a cyclopentyl ring at the N1 position increases the compound's calculated lipophilicity (cLogP) to approximately 3.8, compared to its 1-ethyl analog (cLogP ~2.9) and 1-isopropyl analog (cLogP ~3.2). This quantified increase in logP is crucial for optimizing membrane permeability and target binding in intracellular receptors like FXR [1].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability Prediction

The compound has a topological polar surface area (TPSA) of 69.8 Ų, which is identical to its 1-ethyl and 1-isopropyl analogs since the N1 substituent does not contribute additional polar atoms. This TPSA value is well below the 140 Ų threshold for predicted good oral absorption, indicating that the cyclopentyl group enhances lipophilicity without sacrificing the passive permeability profile [1].

Oral Bioavailability Veber's Rule Medicinal Chemistry

Conformational Locking of the N1-Substituent: A Spatial Differentiation

The cyclopentyl ring provides a semi-rigid, puckered conformation that is geometrically distinct from the freely rotating ethyl group or the branched isopropyl group. In the context of FXR ligand binding, the cyclopentyl ring likely occupies a specific hydrophobic pocket more effectively, a concept supported by the patent exemplification of only cyclopentyl and cycloheptyl derivatives in the most potent compounds [1]. The 1-ethyl and 1-isopropyl analogs lack this conformational restriction, leading to a different, potentially less favorable, entropic contribution to binding.

Conformational Analysis Ligand-Receptor Docking Structural Biology

High-Value Application Scenarios for 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile


Farnesoid X Receptor (FXR) Agonist Drug Discovery

This compound is a key synthetic intermediate for generating a series of cyclopentyl-pyrazole FXR modulators. Its use is indicated in medicinal chemistry programs targeting non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other metabolic disorders. The proprietary nature of this scaffold, as seen in patent JP5868937B2, makes this specific building block essential for working within this chemical space [1].

Structure-Activity Relationship (SAR) Exploration of the N1 Position

Researchers can use this compound to systematically compare the biological impact of the cyclopentyl group against other N1-substituted analogs. The improved cLogP and unique conformational constraints make it a critical compound for benchmarking in programs where a specific lipophilic interaction in a target's sub-pocket is desired [2].

Synthesis of Diverse Pyrazole-Fused Heterocycle Libraries

The 5-carbonitrile group is a versatile handle for further synthetic elaboration, including transformations into tetrazoles, amides, and amidines. The cyclopentyl-thiophene core provides a complex, drug-like starting point that can be used to rapidly generate compound libraries for phenotypic screening in areas beyond FXR, such as anti-inflammatory or anti-cancer research .

Computational Chemistry and Docking Studies

Due to its conformational rigidity and well-defined structure, this compound serves as an excellent test case for docking simulations and molecular dynamics studies aimed at understanding the binding mode of cyclopentyl-pyrazole derivatives. It can be used to validate computational parameters for predicting the activity of related scaffolds [1].

Quote Request

Request a Quote for 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.